molecular formula C7H5ClN4 B504537 2-chloro-4-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-03-6

2-chloro-4-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B504537
CAS No.: 114834-03-6
M. Wt: 180.59g/mol
InChI Key: AJNAMVHKXSFJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents on the pyrimidine ring imparts unique chemical properties to this compound.

Properties

IUPAC Name

2-chloro-4-imidazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNAMVHKXSFJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114834-03-6
Record name 2-chloro-4-(1H-imidazol-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2,4-dichloropyrimidine as the substrate, where the chlorine at position 4 is selectively substituted by the imidazole group. The imidazole ring, activated by its inherent nucleophilicity, attacks the electron-deficient carbon at position 4 of the pyrimidine under basic conditions. A typical procedure involves:

  • Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate imidazole, enhancing its nucleophilicity.

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the transition state.

  • Temperature : Reactions are conducted at 60–80°C for 6–12 hours to ensure completion.

For example, in a protocol adapted from Vicentes et al. (2023), 2,4-dichloropyrimidine is reacted with imidazole in DMF using NaH as the base, yielding the target compound after purification.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
BaseNaH (2.5 equiv)85–90%
SolventDMFMaximizes solubility
Temperature70°CBalances rate and side reactions
Reaction Time8 hoursCompletes substitution

Side reactions, such as di-substitution or oxidation, are mitigated by maintaining anhydrous conditions and inert atmospheres.

Alternative Pathways: Condensation and Cross-Coupling

Condensation with Preformed Imidazole Derivatives

An alternative route involves pre-forming the imidazole-pyrimidine linkage through condensation. For instance, 4-chloro-2-(methylsulfonyl)pyrimidine is reacted with imidazole in the presence of a palladium catalyst, though this method is less common due to cost and complexity.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that heating the reaction mixture at 100°C for 1 hour under microwave conditions achieved 88% yield, reducing side product formation.

Purification and Characterization

Purification Techniques

Crude products are typically purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Analytical Validation

  • NMR Spectroscopy : 1H NMR (DMSO-d6) shows characteristic peaks at δ 8.85 (pyrimidine H-6), 8.21 (imidazole H-2), and 7.75 ppm (imidazole H-4/H-5).

  • Mass Spectrometry : ESI-MS m/z 195.6 [M+H]+ confirms molecular weight.

Challenges and Mitigation Strategies

Moisture Sensitivity

The hygroscopic nature of NaH necessitates strict anhydrous conditions. Substituting K2CO3 as a milder base reduces sensitivity but may lower yields.

Byproduct Formation

Di-substitution at positions 2 and 4 is minimized by using a 1:1 molar ratio of imidazole to 2,4-dichloropyrimidine.

Industrial-Scale Production

Commercial synthesis (e.g., MilliporeSigma) employs continuous-flow reactors to enhance scalability. Key parameters include:

  • Residence Time : 30 minutes at 70°C.

  • Throughput : 1 kg/day with 92% purity.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated synthesis in aqueous media, though yields remain suboptimal (45–50%).

Solid-Phase Synthesis

Immobilizing imidazole on resin supports enables reusable catalysts, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine has been identified as a potential building block for the synthesis of pharmaceutical agents targeting viral infections and cancer. Its ability to inhibit specific enzymes involved in viral replication and tumor growth makes it a candidate for drug development against diseases such as hepatitis and various cancers.

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for several enzymes, including deubiquitinases, which play crucial roles in cancer progression. The structure-activity relationship studies suggest that modifications to the imidazole and pyrimidine moieties can enhance its inhibitory potency against specific targets, thereby aiding in the design of more effective therapeutic agents .

Biological Studies

Receptor Binding and Interaction
The compound is utilized in biological studies to explore its interactions with macromolecules such as proteins and nucleic acids. It can form hydrogen bonds and π-π interactions, influencing biochemical pathways critical for cellular functions. Such studies help elucidate the molecular mechanisms underlying its biological effects.

Pathogen Research
this compound has shown efficacy against various pathogens, including the malaria parasite Plasmodium falciparum. This potential makes it a valuable candidate for developing new antimalarial drugs.

Materials Science

Organic Semiconductors Development
In materials science, this compound is explored for its properties in organic semiconductors. Its unique electronic characteristics allow it to be incorporated into materials used in electronic devices, enhancing their performance.

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated its potential as an anticancer agent through selective inhibition of the USP1/UAF1 deubiquitinase complex. The compound exhibited an IC50 value of 7.9 μM, indicating moderate activity against cancer cell lines .

Case Study 2: Enzyme Inhibition

Another research highlighted the compound's role in inhibiting PRMT5, a target implicated in various cancers. The study showed that modifications to the compound's structure could significantly enhance its selectivity and potency against PRMT5, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine
  • 2-Chloro-4-(1H-imidazol-2-yl)pyrimidine
  • 2-Chloro-4-(1H-imidazol-5-yl)pyrimidine

Uniqueness

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the imidazole ring at the 4-position of the pyrimidine ring. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development .

Biological Activity

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H5ClN4C_7H_5ClN_4, characterized by a pyrimidine ring substituted at the 2-position with chlorine and at the 4-position with an imidazole moiety. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, although specific IC50 values remain to be fully characterized.
  • Antimicrobial Properties : The compound has shown activity against pathogens such as Plasmodium falciparum, indicating potential as an antimalarial agent.
  • Enzyme Inhibition : Its structural characteristics suggest possible interactions with biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions using starting materials such as chlorinated pyrimidines and imidazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Synthesis Overview

StepReagentsConditionsYield
1Chlorinated pyrimidine + ImidazoleDMF, K₂CO₃, 90°CHigh
2Purification via chromatographyPetroleum ether/EtOAc>90%

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Factors influencing its activity include:

  • pH and Temperature : These environmental factors significantly affect the compound's stability and interaction with biological targets.
  • Structural Features : The presence of both chlorine and imidazole enhances reactivity compared to similar compounds.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameSimilarity IndexUnique Features
4-(1H-Imidazol-1-yl)-6-methylpyrimidine0.93Lacks chlorine substitution
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine0.93Different position of chlorine
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine0.89Contains an additional methyl group

The presence of both chlorine and imidazole groups in this compound enhances its reactivity and biological profile, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Screening : A study demonstrated that imidazole-pyrimidine hybrids exhibit promising anticancer activity against neuroblastoma cell lines, with some derivatives showing IC50 values below 2μM2\mu M .
  • Antimicrobial Evaluation : Research on imidazo[1,2-alpha]pyrimidines indicated significant antibacterial properties against various strains, suggesting that similar derivatives could be effective against resistant pathogens .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms revealed that modifications in the imidazole or pyrimidine rings could enhance binding affinity to target enzymes involved in cancer metabolism .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., imidazole protons at δ 8.5–9.0 ppm and pyrimidine carbons at 150–160 ppm) .
  • X-ray Crystallography : Resolves planar geometry of the pyrimidine ring and confirms substitution patterns (e.g., bond angles at N1 and C4 positions) .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., m/z 194.62 for C8_8H7_7ClN4_4) .

What strategies are used to analyze the impact of structural modifications on biological activity?

Q. Advanced

  • Substituent Effects : Replace the imidazole group with triazole or pyrazole to study changes in binding affinity (e.g., triazole analogs show enhanced stability ).
  • Halogen Engineering : Fluorine or trifluoromethyl groups at the pyrimidine 5-position improve metabolic stability and target selectivity (see ) .
  • SAR Studies : Compare IC50_{50} values in enzyme inhibition assays (e.g., xanthine oxidase or kinase targets) to identify critical functional groups .

How can contradictory biological assay data for this compound be resolved?

Q. Advanced

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) across studies .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., N-oxides) that may skew results .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) reconciles discrepancies by predicting binding modes to targets like α7 nicotinic receptors .

What are common impurities in synthesized this compound, and how are they mitigated?

Q. Intermediate

  • Byproducts : Unreacted 2,4-dichloropyrimidine or di-substituted isomers (e.g., 4-chloro-2-imidazolyl derivatives) .
  • Mitigation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to imidazole) and employ gradient chromatography .

How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT Calculations : Analyze charge distribution (e.g., Mulliken charges at C4) to predict substitution sites .
  • Solvent Effects : COSMO-RS models simulate solvent polarity’s impact on reaction rates (e.g., faster kinetics in DMF vs. ethanol) .

What challenges arise in solubility optimization for in vitro biological assays?

Q. Intermediate

  • Solvent Systems : Use DMSO for stock solutions (≤1% v/v) to avoid cytotoxicity .
  • Co-solvents : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility .

How do halogen substituents influence this compound’s role in drug discovery?

Q. Advanced

  • Chlorine : Enhances electrophilicity for nucleophilic substitution while improving membrane permeability .
  • Fluorine : Reduces metabolic clearance (e.g., via CYP3A4 inhibition) and stabilizes hydrogen bonding in target binding pockets .

What thermal stability data are critical for storage and handling?

Q. Intermediate

  • TGA/DTA : Decomposition onset at ~200°C; store at −20°C under inert atmosphere to prevent hydrolysis .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies recommend desiccants for long-term storage .

What mechanistic insights exist for its enzyme inhibition properties?

Q. Advanced

  • Kinase Inhibition : Competes with ATP in binding pockets (e.g., RAF/MEK inhibitors) via π-π stacking with imidazole .
  • Antimicrobial Activity : Disrupts bacterial DNA gyrase by chelating Mg2+^{2+} ions via pyrimidine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(1H-imidazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.